molecular formula C24H28N2O4 B395310 N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide

N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide

Cat. No.: B395310
M. Wt: 408.5g/mol
InChI Key: DAJVOZKLVJCHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide is a complex organic compound that combines the structural features of adamantane, furan, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide typically involves multiple steps:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Coupling with Furan-2-ylmethyl Carbamate: The functionalized adamantane is reacted with furan-2-ylmethyl carbamate under conditions that promote the formation of a carbamate linkage.

    Attachment of the Benzamide Moiety: The intermediate product is then coupled with a benzamide derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzamide moiety can be reduced to form amines or other reduced derivatives.

    Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide moiety may produce amines.

Scientific Research Applications

N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the adamantane moiety.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with certain receptors in the brain, potentially modulating their activity. The furan and benzamide groups may also contribute to the compound’s overall biological activity by interacting with different enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(furan-2-ylmethyl)-oxalamide
  • N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(tetrahydro-furan-2-ylmethyl)-oxalamide

Uniqueness

N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide is unique due to the specific combination of adamantane, furan, and benzamide moieties. This unique structure imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5g/mol

IUPAC Name

N-(1-adamantyl)-2-[2-(furan-2-ylmethylamino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C24H28N2O4/c27-22(25-14-19-4-3-7-29-19)15-30-21-6-2-1-5-20(21)23(28)26-24-11-16-8-17(12-24)10-18(9-16)13-24/h1-7,16-18H,8-15H2,(H,25,27)(H,26,28)

InChI Key

DAJVOZKLVJCHEP-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4OCC(=O)NCC5=CC=CO5

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4OCC(=O)NCC5=CC=CO5

Origin of Product

United States

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